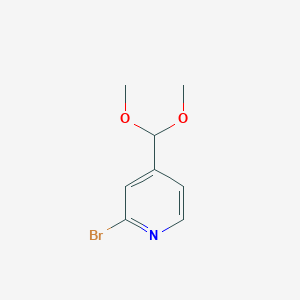
2-Bromo-4-(dimethoxymethyl)pyridine
Descripción general
Descripción
2-Bromo-4-(dimethoxymethyl)pyridine is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(dimethoxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(dimethoxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Antibiotics
A method to convert 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a pyridine derivative useful for synthesizing antibiotics like GE 2270 A and micrococcin P was developed, highlighting its role in antibiotic synthesis (Okumura et al., 1998).
High-pressure Reactions
Under high pressure, 2-bromopyridines, including 2-Bromo-4-(dimethoxymethyl)pyridine, react with dimethyl acetylenedicarboxylate to form adducts, demonstrating its reactivity under specific conditions (Matsumoto et al., 1978).
Formation of N-Polyfluoroalkylated Heterocycles
The reaction of 4-dimethylaminopyridine with CF2Br2 and BrCF2CF2Br to yield N-(bromodifluoromethyl)pyridinium bromides, showcasing its utility in forming polyfluoroalkylated heterocycles (Kolomeitsev et al., 1996).
Crystal Structure Analysis
Analysis of 2-Bromo-4-nitropyridine N-oxide revealed interesting structural properties, including the arrangement of Br ions and oxygen atoms, contributing to our understanding of its physical chemistry (Hanuza et al., 2002).
Synthesis of Meldrum’s Acid Derivatives
2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine reacted with pyridine to form pyridinium ylides, which are important for synthesizing Meldrum’s acid derivatives (Kuhn et al., 2003).
Organoselenium and DMAP Co-catalysis
This compound has been used in a catalytic system for the synthesis of medium-sized bromolactones and bromooxepanes from unactivated alkenes, showcasing its potential in organocatalysis (Verma et al., 2016).
Propiedades
IUPAC Name |
2-bromo-4-(dimethoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-4-10-7(9)5-6/h3-5,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSSXZQBFPBQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=NC=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(dimethoxymethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





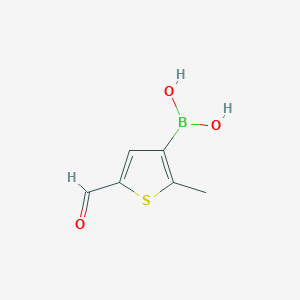


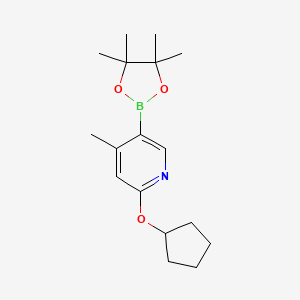


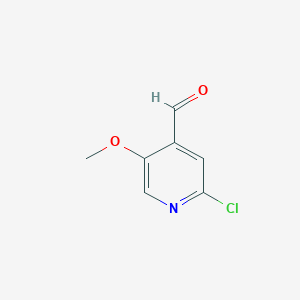


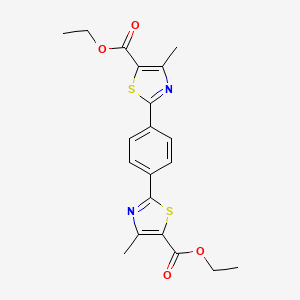
![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)
![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)